Methyltetrazine-amine

Beschreibung

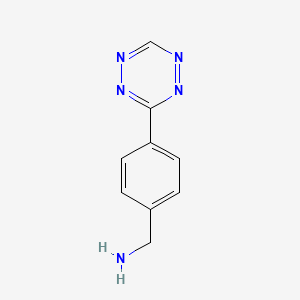

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine (hereafter referred to as Tz-Ph-methanamine) is a heterocyclic compound featuring a 1,2,4,5-tetrazine core substituted with a phenyl group and a primary amine (-CH₂NH₂) at the para position. Its hydrochloride salt form (CAS: 1345866-68-3) is widely used in bioorthogonal chemistry due to its high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, particularly with dienophiles like trans-cyclooctene (TCO) .

Eigenschaften

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOJRPYFRRONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are strained alkenes. Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive.

Mode of Action

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction. In this reaction, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine acts as a diene, reacting with the dienophile (strained alkene) to form a stable covalent linkage.

Biochemical Pathways

The Diels-Alder cycloaddition reaction is a cornerstone of bioorthogonal chemistry, a field that involves reactions that can occur inside living organisms without interfering with native biochemical processes. The products of these reactions can be used for various applications, including biological imaging and cell detection.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

The result of the action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is the formation of a stable covalent linkage with strained alkenes. This reaction is highly specific and efficient, making it useful in bioorthogonal labeling and cell detection applications.

Action Environment

The action of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is influenced by various environmental factors. For instance, the rate of the Diels-Alder reaction can be affected by temperature, solvent, and the presence of catalysts. Moreover, the stability of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine may be influenced by storage conditions. It is recommended to store the compound at -20°C to maintain its reactivity and stability.

Biochemische Analyse

Biochemical Properties

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine plays a crucial role in biochemical reactions due to its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions. This compound interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages. These interactions are essential for bioorthogonal reactions, which are used in various biological imaging and bioconjugation applications. The compound’s amine functional group also allows it to form bonds with other biomolecules, enhancing its versatility in biochemical research.

Cellular Effects

The effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by participating in bioorthogonal labeling, which allows for the precise tracking and imaging of cellular components. It impacts cell signaling pathways by enabling the visualization of specific proteins and other biomolecules within the cell. Additionally, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine can affect gene expression and cellular metabolism by facilitating the study of dynamic biological processes in real-time.

Molecular Mechanism

At the molecular level, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine exerts its effects through its ability to undergo [4+2] Diels-Alder cycloaddition reactions. This mechanism involves the formation of stable covalent bonds with strained alkenes, which are often used as probes in biological systems. The compound’s amine functional group allows it to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression. These interactions are critical for its role in bioorthogonal reactions and biological imaging.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine remains stable under specific storage conditions, such as at -20°C. Its activity may decrease over time if not stored properly, potentially affecting its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound is effective in bioorthogonal labeling and imaging applications without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity and irritation. These threshold effects are crucial for determining the appropriate dosage for various applications and ensuring the compound’s safety in experimental settings.

Metabolic Pathways

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its bioorthogonal reactions. The compound’s amine functional group allows it to participate in metabolic processes, potentially affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing the compound’s use in biochemical research and ensuring its effectiveness in various applications.

Transport and Distribution

Within cells and tissues, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to form stable covalent bonds with biomolecules also plays a role in its distribution within biological systems.

Subcellular Localization

The subcellular localization of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding the subcellular localization of this compound is crucial for optimizing its use in bioorthogonal reactions and ensuring its effectiveness in biological imaging and bioconjugation applications.

Biologische Aktivität

The compound (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine , commonly referred to as tetrazine-amine, is a synthetic organic molecule notable for its structural characteristics and biological potential. This article delves into its biological activity, mechanism of action, biochemical properties, and applications in medicinal chemistry and bioorthogonal reactions.

Structural Overview

Tetrazine-amine features a tetrazine ring fused to a phenyl group with an amine functional group. This unique structure enhances its reactivity and solubility, making it a candidate for various biological applications.

The primary mode of action of tetrazine-amine involves its ability to undergo inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes. This reaction enables the formation of stable covalent linkages with biomolecules, allowing for precise labeling and tracking within living organisms. The following table summarizes the key aspects of its mechanism:

| Mechanism Aspect | Details |

|---|---|

| Target | Strained alkenes |

| Reaction Type | [4+2] Diels-Alder cycloaddition |

| Biochemical Pathway | Bioorthogonal chemistry |

| Result | Formation of stable covalent bonds |

Tetrazine-amine's biochemical properties are crucial for its role in cellular interactions. It participates in bioorthogonal labeling, which facilitates the tracking and imaging of cellular components without disrupting native biological processes. Its solubility in solvents like DMSO and methanol enhances its utility in laboratory settings.

Cellular Effects

Research indicates that tetrazine-amine influences various cellular processes by enabling specific conjugation with biomolecules that express TCO (trans-cyclooctene) tags. This property is particularly beneficial for applications in drug delivery and molecular imaging.

Research Findings

Several studies have investigated the biological activity of tetrazine-amine and its derivatives. Notable findings include:

- Bioorthogonal Labeling : The compound has been successfully used to label biomolecules in live cells, allowing researchers to visualize cellular dynamics in real-time.

- Therapeutic Potential : Preliminary studies suggest that tetrazine-containing compounds exhibit significant biological activities, potentially impacting cancer treatment strategies through targeted drug delivery systems .

- Stability and Reactivity : The compound demonstrates stability under standard laboratory conditions but is sensitive to environmental factors such as temperature and solvent type. This stability is critical for its application in long-term studies.

Case Study 1: Tetrazine-Tagged Microbubbles

In a recent study, tetrazine-amine was utilized as a building block for synthesizing tetrazine-tagged microbubbles (MBTz). These microbubbles were designed to selectively react with TCO-modified antibodies targeting specific biomarkers, showcasing the compound's utility in diagnostic imaging.

Case Study 2: Cancer Cell Imaging

A study demonstrated the effectiveness of tetrazine-amine in labeling cancer cells expressing TCO tags. The results indicated enhanced visualization of cellular processes and improved understanding of tumor dynamics, highlighting its potential role in cancer research and therapy.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Tetrazine derivatives, including (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine, are particularly valuable in this area due to their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes such as trans-cyclooctene and norbornene.

Key Features:

- Reactivity : The compound can react with various strained alkenes to form stable covalent linkages. This property is leveraged in bioconjugation applications for labeling biomolecules or cells.

- Selectivity : The reactions are highly selective and can be performed in complex biological environments, making them ideal for live-cell imaging and tracking.

Imaging Applications

Tetrazine-amine's ability to participate in bioorthogonal reactions has made it a powerful tool in biological imaging . It is used for labeling proteins and other biomolecules in live cells, enabling researchers to visualize cellular processes in real-time.

Case Studies:

- Live Cell Imaging : Research has demonstrated the use of tetrazine-based cycloadditions for pretargeted live cell imaging. For example, Devaraj et al. (2009) showcased fast and sensitive pretargeted labeling of cancer cells using tetrazine/trans-cyclooctene chemistry, allowing for precise imaging of tumor markers .

- Fluorescent Labeling : The compound has been utilized to label fluorescent probes for enhanced imaging contrast. This application is critical for studying cellular dynamics and interactions at the molecular level.

Drug Development

The unique properties of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine have implications in drug development as well. Its ability to serve as a linker in drug conjugates allows for the targeted delivery of therapeutic agents.

Applications:

- Targeted Therapy : By attaching drugs to tetrazine linkers, researchers can create targeted therapies that minimize side effects while maximizing therapeutic efficacy.

- Prodrug Strategies : Tetrazine derivatives can be employed in prodrug strategies where the active drug is released only upon reaction with specific biological targets.

Chemical Synthesis

In addition to its biological applications, (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is valuable in synthetic organic chemistry. It serves as a versatile building block for synthesizing more complex molecules.

Synthesis Techniques:

- Click Chemistry : The compound is often used in click chemistry approaches due to its efficient reactivity and ease of incorporation into larger molecular frameworks.

- Material Science : Its properties have been explored for developing new materials with specific functionalities through covalent bonding strategies.

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Weight : 187.20 g/mol (free base) .

- Reactivity : Second-order rate constant $ k = 63.0 \pm 0.3 \, \text{M}^{-1}\text{s}^{-1} $ with TCO in MeOH-saline .

- Solubility : High aqueous solubility in hydrochloride salt form .

- Applications : Radiolabeling (e.g., $^{99m}\text{Tc}$, $^{18}\text{F}$), pretargeted imaging, and bioconjugation .

The compound is synthesized via nucleophilic substitution or cycloaddition reactions, often yielding >80% purity after HPLC purification . Its commercial availability and stability under physiological conditions make it a cornerstone in biomedical research .

Comparison with Similar Tetrazine Derivatives

Structural and Functional Analogues

The following table compares Tz-Ph-methanamine with structurally related tetrazines:

Reactivity and Stability

- Tz-Ph-methanamine: Exhibits high IEDDA reactivity due to electron-deficient tetrazine core.

- Methylated Derivative ([15]) : The 6-methyl group reduces electron deficiency, lowering reactivity ($k \approx 40 \, \text{M}^{-1}\text{s}^{-1}$) but improving stability in serum .

- Pyridinyl/Carboxylic Acid Derivatives ([2, 19]) : Pyridinyl groups enhance metal coordination (e.g., $^{89}\text{Zr}$), while carboxylic acid enables conjugation to biomolecules. However, lower solubility in aqueous media limits in vivo use .

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of (4-(1,2,4,5-Tetrazin-3-Yl)phenyl)methanamine typically involves the transformation of 4-(aminomethyl)benzonitrile or related precursors into the tetrazine ring through a sequence of reactions including hydrazine addition, ring closure, and oxidation.

- Starting materials: 4-(aminomethyl)benzonitrile or L-4-cyano-phenylalanine derivatives.

- Reagents: Formamidine acetate or acetamidine hydrochloride, anhydrous hydrazine, sodium nitrite, and acid (usually aqueous HCl).

- Reaction conditions: Stirring at room temperature or heating (~80°C) for 30 minutes to several hours.

- Purification: Often involves HPLC and anion exchange to obtain the hydrochloride salt as a red crystalline solid.

Method from 4-(Aminomethyl)benzonitrile (Literature Synthesis)

A well-documented method involves the reaction of 4-(aminomethyl)benzonitrile with formamidine acetate and anhydrous hydrazine, followed by oxidation with sodium nitrite under acidic conditions.

Procedure summary:

- Mix 2 mmol of 4-(aminomethyl)benzonitrile with 10 mmol of formamidine acetate under nitrogen atmosphere.

- Slowly add 2 mL of anhydrous hydrazine with stirring in a fume hood due to ammonia gas evolution.

- Stir the reaction at 80°C for 30 minutes to 2 hours.

- Add sodium nitrite solution in water, then slowly add 2% aqueous HCl until pH ~3.

- The solution turns red as dihydrotetrazine oxidizes to the tetrazine.

- Purify by HPLC and convert to hydrochloride salt, yielding a red crystalline solid.

- Yield: Approximately 17% for the hydrochloride salt.

- Characterization includes ^1H NMR, ^13C NMR, and HRMS confirming the molecular formula C9H10N5 with m/z 188.0934 (found) matching calculated 188.0931.

Preparation from L-4-Cyano-Phenylalanine (Patent Method)

A patented method describes the synthesis of a related tetrazine derivative starting from L-4-cyano-phenylalanine, which can be adapted for (4-(1,2,4,5-Tetrazin-3-Yl)phenyl)methanamine synthesis.

- Mix L-4-cyano-phenylalanine, formamidine acetate, and sulfur.

- Add anhydrous hydrazine slowly; the reaction mixture turns yellow and is stirred at room temperature for 16–24 hours.

- Add acetic acid to dissolve the mixture, then filter.

- Oxidize the intermediate by adding sodium nitrite in aqueous solution under ice bath conditions.

- Reaction proceeds for 15–60 minutes until a red-purple solid forms.

- The product is isolated by rotary evaporation and washing with methylene dichloride and acetonitrile.

Reaction parameters and yields from embodiments:

| Embodiment | Molar Ratios (L-4-cyano-phenylalanine : formamidine acetate : sulfur : hydrazine) | Reaction Time (h) | Oxidation Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 : 2 : 1 : 10 | 22 | 30 | 64.9 |

| 2 | 1 : 1 : 1 : 4 | 24 | 60 | 59.3 |

| 3 | 1 : 5 : 3 : 50 | 16 | 15 | 69.5 |

The product shows consistent mass spectrometry and NMR data confirming the tetrazine structure.

Functional Derivatives and Related Preparations

In addition to the parent compound, derivatives such as (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine have been synthesized using similar procedures with minor modifications to introduce methyl groups or other substituents.

Example synthesis of methylated derivative:

- Reaction time: 30 minutes at 80°C.

- Purification: HPLC with a 0–50% buffer gradient.

- Yield: ~17%.

- Characterization: ^1H NMR and ^13C NMR consistent with methyl substitution on the tetrazine ring.

Summary Table of Preparation Methods

Research Findings and Considerations

- The synthesis of (4-(1,2,4,5-Tetrazin-3-Yl)phenyl)methanamine is sensitive to reaction conditions, especially temperature and reaction time.

- Use of anhydrous hydrazine requires strict safety precautions due to toxicity and gas evolution.

- Oxidation with sodium nitrite under acidic conditions is critical for converting dihydrotetrazine intermediates to the active tetrazine ring.

- Yields are moderate (typically 17–70%) depending on the method and scale.

- Purification often relies on HPLC or recrystallization to obtain pure hydrochloride salts.

- The presence of substituents (e.g., methyl groups) can influence reaction times and product stability.

Q & A

Q. What safety protocols are critical for large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.